

N-Me-L-Ala-maytansinol: A Technical Guide to its Chemical Properties

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Compound of Interest

Compound Name: *N-Me-L-Ala-maytansinol*

Cat. No.: *B15609373*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-L-Ala-maytansinol is a potent cytotoxic agent and a key component in the development of antibody-drug conjugates (ADCs). As a derivative of maytansine, it belongs to the maytansinoid class of compounds that exert their anti-cancer effects by disrupting microtubule assembly, leading to mitotic arrest and apoptosis in proliferating cells.[1] This technical guide provides a comprehensive overview of the known chemical properties of **N-Me-L-Ala-maytansinol**, including its physicochemical characteristics, solubility, and stability. Detailed methodologies for key analytical experiments are described, and its mechanism of action is illustrated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this potent molecule.

Physicochemical Properties

N-Me-L-Ala-maytansinol is a hydrophobic, cell-permeable molecule.[2][3] Its complex structure, featuring a 19-membered macrocyclic lactam, contributes to its biological activity and influences its chemical characteristics.[4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Me-L-Ala-maytansinol**

Property	Value	Source
CAS Number	77668-69-0	[4]
Molecular Formula	C ₃₂ H ₄₄ ClN ₃ O ₉	[5]
Molecular Weight	650.17 g/mol	[5]
Appearance	Solid Powder	[5]
Purity	>98% (typical)	[6]
Predicted Boiling Point	849.5 ± 65.0 °C	[5]
Predicted Density	1.31 ± 0.1 g/cm ³	[5]
Predicted LogP	7.33080 (for Fmoc-N-Me-L-Ala-maytansinol)	[7]

Solubility and Storage

The solubility and stability of **N-Me-L-Ala-maytansinol** are critical considerations for its handling, formulation, and application in ADCs.

Table 2: Solubility of **N-Me-L-Ala-maytansinol**

Solvent	Solubility	Notes	Source
DMSO	100 mg/mL (153.81 mM)	Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility.	[8]

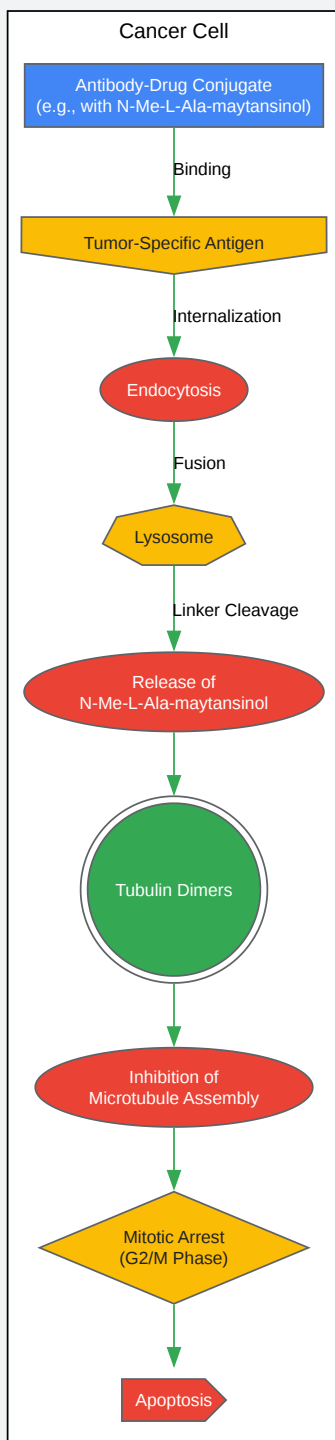
Table 3: Recommended Storage Conditions for **N-Me-L-Ala-maytansinol**

Condition	Duration	Temperature	Source
Short Term	Days to Weeks	0 - 4 °C	[4]
Long Term	Months	-20 °C	[4]
In Solvent	Up to 6 months	-80°C	[8]
Up to 1 month	-20°C	[8]	

Mechanism of Action

As a maytansinoid, **N-Me-L-Ala-maytansinol**'s primary mechanism of action is the inhibition of microtubule polymerization.[9] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[9] The general signaling pathway is depicted below.

General Mechanism of Action for Maytansinoids

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Caption: General mechanism of action for maytansinoid-based ADCs.

Experimental Protocols

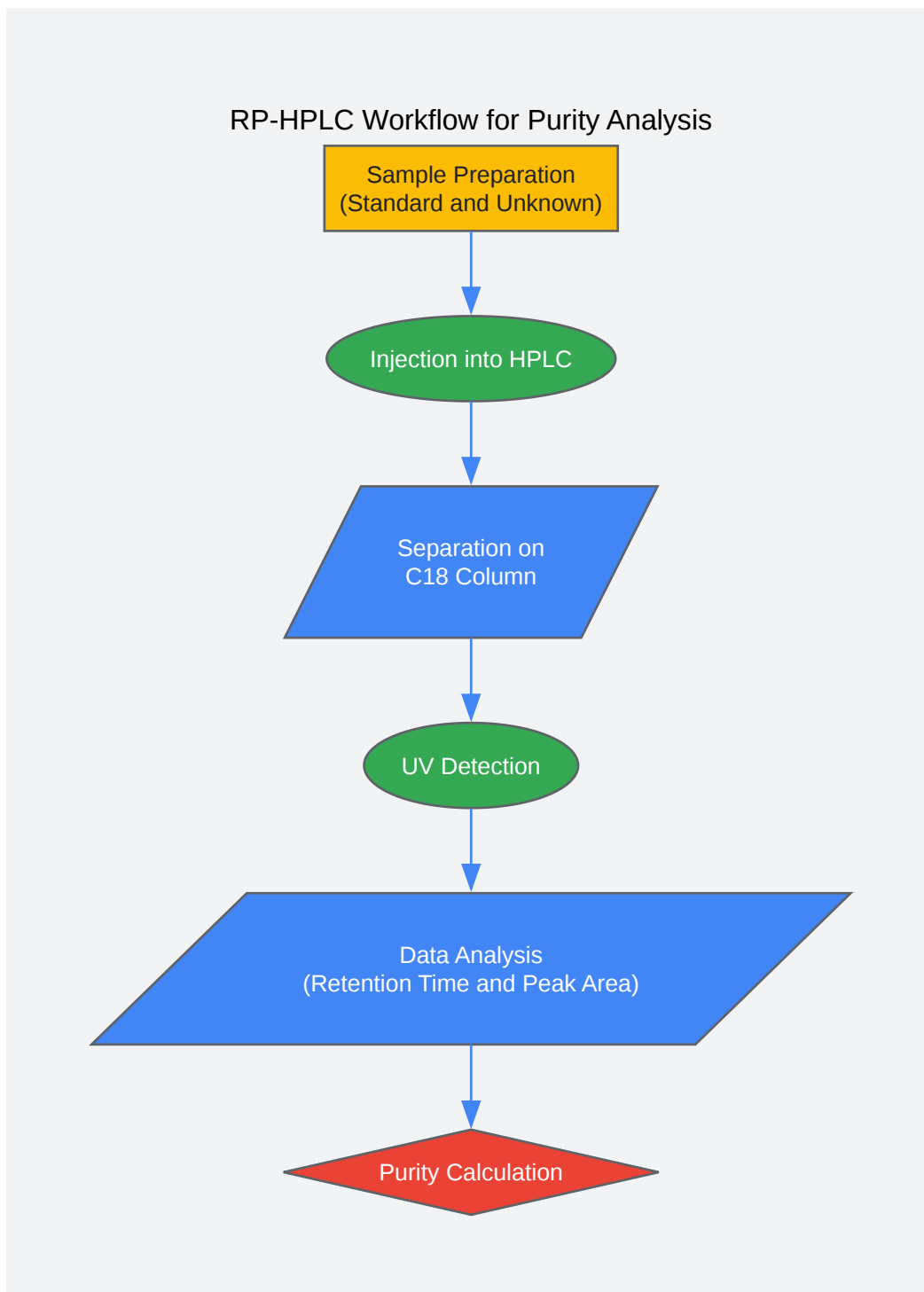
Detailed experimental protocols for the characterization of **N-Me-L-Ala-maytansinol** are crucial for quality control and drug development. While specific protocols for this molecule are not publicly available, the following sections describe general methodologies applicable to maytansinoids.

Determination of Purity and Identity by RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard technique for assessing the purity of maytansinoids.[\[10\]](#)[\[11\]](#)

- Objective: To separate and quantify **N-Me-L-Ala-maytansinol** from impurities and degradation products.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column is commonly used.[\[11\]](#)
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.
- Detection: UV absorbance is monitored at a wavelength where the maytansinoid has significant absorbance.
- Procedure:
 - Prepare a standard solution of **N-Me-L-Ala-maytansinol** of known concentration.
 - Prepare the sample solution to be analyzed.
 - Inject the standard and sample solutions into the HPLC system.
 - Run the gradient method to elute the compounds.
 - Identify the peak corresponding to **N-Me-L-Ala-maytansinol** by comparing its retention time to that of the standard.

- Calculate the purity of the sample by comparing the peak area of **N-Me-L-Ala-maytansinol** to the total area of all peaks.



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Caption: Workflow for purity determination of maytansinoids by RP-HPLC.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.^{[12][13]}

- Objective: To identify potential degradation products and pathways of **N-Me-L-Ala-maytansinol** under various stress conditions.
- Stress Conditions:
 - Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at elevated temperature.
 - Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperature.
 - Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
 - Thermal Degradation: Exposure of the solid drug to high temperature.
 - Photodegradation: Exposure of the drug solution to UV light.
- Analytical Method: A stability-indicating HPLC method (as developed in section 4.1) is used to separate the parent drug from its degradation products.
- Procedure:
 - Expose solutions or solid samples of **N-Me-L-Ala-maytansinol** to the different stress conditions for a defined period.
 - At specified time points, withdraw samples and neutralize if necessary.
 - Analyze the samples using the stability-indicating HPLC method.
 - Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
 - Mass spectrometry can be coupled with HPLC to identify the structure of the degradation products.

Determination of LogP and pKa

While experimentally determined values for **N-Me-L-Ala-maytansinol** are not readily available, the following are general approaches for their determination.

- LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a compound. A common method is the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases by HPLC-UV.[14]
- pKa: This indicates the acidity or basicity of a molecule. Potentiometric titration or UV-metric titration are common methods for pKa determination.[15] RP-HPLC can also be used to estimate pKa by measuring the retention time at different mobile phase pH values.[16]

Conclusion

N-Me-L-Ala-maytansinol is a highly potent maytansinoid with significant potential in the field of antibody-drug conjugates. A thorough understanding of its chemical properties is paramount for its successful application. This guide has summarized the available physicochemical data, provided general experimental protocols for its characterization, and illustrated its mechanism of action. Further research to experimentally determine key parameters such as pKa and LogP, and to conduct comprehensive stability studies, will be invaluable for the continued development of this important anti-cancer agent.

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